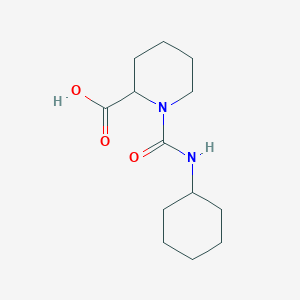
2-cyclohexyl-N-methylpent-4-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-N-methylpent-4-en-1-amine is an organic compound characterized by a cyclohexyl group attached to a pent-4-en-1-amine backbone with a methyl group at the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of cyclohexylamine with pent-4-enal under reductive amination conditions.
Industrial Production Methods: Large-scale production often involves catalytic hydrogenation of the corresponding imine derivative, followed by purification steps to achieve the desired purity.
Types of Reactions:
Oxidation: Oxidation of this compound can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides and strong bases are often used.
Major Products Formed:
Oxidation Products: Cyclohexyl-N-methylpent-4-en-1-one.
Reduction Products: Cyclohexyl-N-methylpent-4-en-1-ol.
Substitution Products: Various alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-cyclohexyl-N-methylpent-4-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
N-Methylcyclohexylamine: Similar structure but lacks the pent-4-en-1-amine moiety.
Pent-4-en-1-amine: Lacks the cyclohexyl group.
Cyclohexylamine: Lacks the amine group and the pent-4-en-1 structure.
Uniqueness: The presence of both the cyclohexyl group and the pent-4-en-1-amine moiety gives 2-cyclohexyl-N-methylpent-4-en-1-amine its unique chemical properties and reactivity, distinguishing it from its similar counterparts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H23N |
|---|---|
Poids moléculaire |
181.32 g/mol |
Nom IUPAC |
2-cyclohexyl-N-methylpent-4-en-1-amine |
InChI |
InChI=1S/C12H23N/c1-3-7-12(10-13-2)11-8-5-4-6-9-11/h3,11-13H,1,4-10H2,2H3 |
Clé InChI |
JTFILHGMVLLCER-UHFFFAOYSA-N |
SMILES canonique |
CNCC(CC=C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-amino-2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B15356735.png)
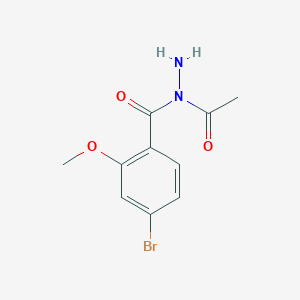

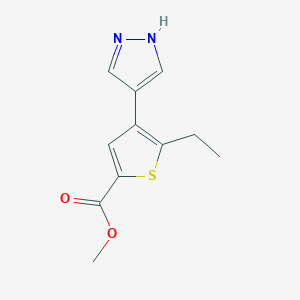
![Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B15356759.png)
![Imidazo[1,2-a]pyridin-2-amine,5-(phenylthio)-](/img/structure/B15356765.png)
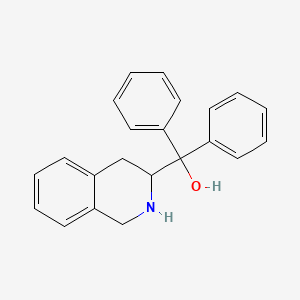
![N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide](/img/structure/B15356776.png)
![6-Chloro-[2,4']bipyridinyl-4-carboxylic acid tert-butylamide](/img/structure/B15356789.png)

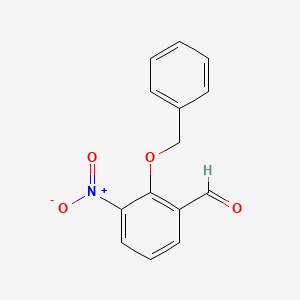
![4-[[Methyl(oxan-4-yl)amino]methyl]benzoic acid](/img/structure/B15356803.png)
